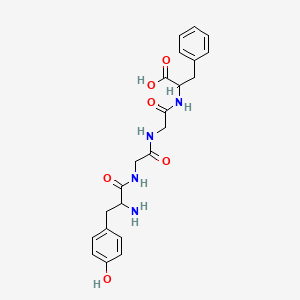

![molecular formula C26H18O13 B12319205 methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)

methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

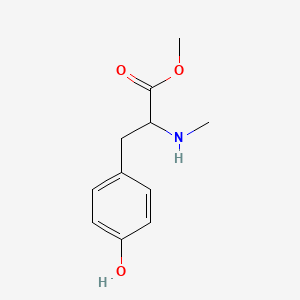

Purpuromycin is an antibiotic compound known for its activity against both fungi and bacteria.

Métodos De Preparación

Purpuromycin can be synthesized through several routes. One common method involves the acid-mediated spirocyclisation of a substituted dihydroxyketone precursor . This method, while effective, has some limitations, and alternative methods have been developed to achieve successful results . Industrial production methods often involve the fermentation of specific strains of Actinomycetes, which are known to produce purpuromycin naturally .

Análisis De Reacciones Químicas

Purpuromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as specific enzymes that facilitate the transformation of purpuromycin into its active forms . Major products formed from these reactions include derivatives that exhibit enhanced antimicrobial activity .

Aplicaciones Científicas De Investigación

Purpuromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology and medicine, purpuromycin is investigated for its antimicrobial properties, particularly its effectiveness against Candida albicans and Bacillus subtilis . It is also used in the treatment of vaginal infections caused by various pathogens .

Mecanismo De Acción

The mechanism of action of purpuromycin varies depending on the target organism. In Candida albicans, it inhibits RNA synthesis, while in Bacillus subtilis, it primarily affects protein synthesis, with DNA and RNA synthesis being blocked at higher concentrations . In bacterial cell-free protein-synthesis systems, purpuromycin inhibits MS2-phase RNA-dependent protein synthesis by targeting ribosomes and interfering with the elongation step of protein synthesis . The effect on nucleic acid synthesis in both fungi and bacteria may be due to the interaction of purpuromycin with DNA .

Comparación Con Compuestos Similares

Purpuromycin belongs to the rubromycin family of natural products, which includes compounds such as γ-rubromycin and δ-rubromycin . These compounds share similar structural features and biological activities but differ in their specific modes of action and potency. For example, γ-rubromycin and δ-rubromycin exhibit varying degrees of enzyme inhibition and antimicrobial activity . Another related compound is griseorhodin, which also shows cytotoxic properties and antimicrobial activity . Purpuromycin’s unique combination of antimicrobial and enzyme inhibition properties distinguishes it from these similar compounds .

Propiedades

Fórmula molecular |

C26H18O13 |

|---|---|

Peso molecular |

538.4 g/mol |

Nombre IUPAC |

methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |

InChI |

InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,27-28,30-31H,6-7H2,1-2H3 |

Clave InChI |

DJICBKSAAXLOMR-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)OC4(C3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)

![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)

![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)